3-Bromo-5-(3-hydroxymethylphenyl)phenol 3-Bromo-5-(3-hydroxymethylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261888-71-4
VCID: VC11771753
InChI: InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2
SMILES: C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol

3-Bromo-5-(3-hydroxymethylphenyl)phenol

CAS No.: 1261888-71-4

Cat. No.: VC11771753

Molecular Formula: C13H11BrO2

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(3-hydroxymethylphenyl)phenol - 1261888-71-4

Specification

CAS No. 1261888-71-4
Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
IUPAC Name 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol
Standard InChI InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2
Standard InChI Key GVLHAAFHRBRHGH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Bromo-5-(3-hydroxymethylphenyl)phenol belongs to the bromophenol family, distinguished by a phenol core substituted with a bromine atom at the 3-position and a 3-hydroxymethylphenyl group at the 5-position. Its IUPAC name, 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol, reflects this substitution pattern. The compound’s structure is represented by the SMILES notation C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO, which encodes the spatial arrangement of its functional groups.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1261888-71-4
Molecular FormulaC13H11BrO2\text{C}_{13}\text{H}_{11}\text{BrO}_2
Molecular Weight279.13 g/mol
IUPAC Name3-bromo-5-[3-(hydroxymethyl)phenyl]phenol
SMILESC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO

The hydroxymethyl group (-CH2_2OH) enhances solubility in polar solvents compared to simpler bromophenols like 3-bromo-5-methylphenol (density: 1.6 g/cm³) , though experimental data for this specific compound remain limited.

Physical and Chemical Properties

Thermodynamic Parameters

Data extrapolated from structurally related compounds suggest:

  • Melting Point: Likely between 60–100°C, based on 3-bromo-5-methylphenol (61–62°C) and 3-bromo-5-chlorophenol (similar aryl halides) .

  • Solubility: Enhanced in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group.

  • Stability: Susceptible to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .

Table 2: Comparative Physical Properties of Bromophenols

CompoundMelting Point (°C)Molecular Weight (g/mol)Density (g/cm³)
3-Bromo-5-methylphenol 61–62187.031.6
3-Bromo-5-chlorophenol Not reported221.46Not reported
3-Bromo-5-(3-hydroxymethylphenyl)phenolEstimated 60–100279.13Not reported

Future Directions and Applications

The compound’s dual functionality (bromine and hydroxymethyl groups) positions it as a candidate for:

  • Drug Development: Optimizing AChE inhibitors for Alzheimer’s therapy.

  • Material Science: Serving as a monomer in flame-retardant polymers.

Further research must address gaps in pharmacokinetic data and scalable synthesis routes. Collaborative efforts between academia and industry will be essential to unlock its full potential.

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